![molecular formula C12H17F3O5SSi B1356996 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate CAS No. 866252-52-0](/img/structure/B1356996.png)
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate
Overview
Description
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a chemical compound with the CAS Number: 866252-52-0 . It has a molecular weight of 358.41 . The IUPAC name for this compound is 4,5-dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate .
Molecular Structure Analysis
The InChI code for 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is 1S/C12H17F3O5SSi/c1-18-8-6-10 (20-21 (16,17)12 (13,14)15)11 (22 (3,4)5)7-9 (8)19-2/h6-7H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate is a liquid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0°C . The compound is sensitive to air and heat .Scientific Research Applications
Aryne Chemistry Precursor
This compound is an important ortho-benzyne precursor in aryne chemistry. It may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .
Proteomics Research
It is also mentioned as a specialty product for proteomics research .
Organic Synthesis
The compound is used in organic synthesis procedures, as indicated by a typical procedure involving dried CsF, dry THF, and 18-crown-6 ether in a dried Schlenk flask under argon .
Safety and Hazards
Mechanism of Action
Action Environment
The action of 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it should be stored under inert gas at a temperature below 0°C . It should also be protected from exposure to air and heat . These conditions suggest that the stability and efficacy of this compound can be significantly affected by its storage and handling conditions.
properties
IUPAC Name |
(4,5-dimethoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3O5SSi/c1-18-8-6-10(20-21(16,17)12(13,14)15)11(22(3,4)5)7-9(8)19-2/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVZOFWZNLGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3O5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583079 | |
Record name | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
CAS RN |
866252-52-0 | |
Record name | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.